![molecular formula C25H19N3O4 B2567547 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one CAS No. 1207009-18-4](/img/structure/B2567547.png)

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

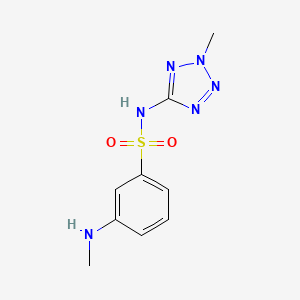

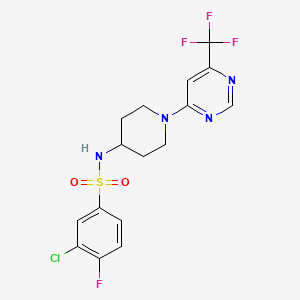

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an isoquinoline ring, a phenyl ring, and an oxadiazole ring, along with dimethoxyphenyl groups.Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It is soluble in phosphate buffer (pH 7.1) and ethanol . The molecular weight is 425.444.科学的研究の応用

Binding Affinities for Dopamine Receptors

A study focused on the synthesis of analogues, including 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, to measure their affinity for dopamine D(2) and D(3) receptors. Incorporating an oxadiazole moiety resulted in a loss of affinity for both receptor subtypes, indicating the specificity of structural features for receptor binding (Huang et al., 2001).

Antiepileptic Effects in Animal Models

Non-competitive AMPA receptor antagonists, including compounds structurally related to oxadiazoles, were evaluated in a genetic animal model of absence epilepsy. These studies suggest that AMPA receptor antagonists might play a role in absence epilepsies, depending on the involvement of specific neuronal areas (Citraro et al., 2006).

Electrochemical Oxidation and Synthesis Studies

Research into the electrochemical oxidation of aromatic ethers, including attempts to synthesize specific oxadiazole derivatives, provides insight into the challenges and potential methodologies for creating complex molecules with potential biological activity (Carmody et al., 1980).

Metabolic Pathway of P-glycoprotein Inhibitor

A study on the metabolism of HM-30181, a P-glycoprotein inhibitor with a structure featuring oxadiazole and isoquinoline moieties, identified the in vitro and in vivo metabolic pathway in rats, highlighting the role of O-demethylation and hydroxylation (Paek et al., 2006).

Cytotoxic Activity on Human Cancer Cells

Isoquinolinequinone–amino acid derivatives with varying structures were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines, demonstrating the importance of the structural relationship in cytotoxic effects. Compounds derived from specific amino acids showed promising cytotoxic activity (Valderrama et al., 2016).

特性

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-30-21-13-12-16(14-22(21)31-2)23-26-24(32-27-23)20-15-28(17-8-4-3-5-9-17)25(29)19-11-7-6-10-18(19)20/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKNAVDPDZPAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2567469.png)

![3-[1-(1H-Indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole](/img/structure/B2567470.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2567473.png)

![N-(4-bromophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2567480.png)

![1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567483.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2567486.png)